{1-[(piperidin-3-yl)methyl]piperidin-4-yl}methanol dihydrochloride
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Overview
Description
{1-[(piperidin-3-yl)methyl]piperidin-4-yl}methanol dihydrochloride is a chemical compound with the molecular formula C11H22N2O2ClH It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(piperidin-3-yl)methyl]piperidin-4-yl}methanol dihydrochloride typically involves the reaction of piperidine derivatives under specific conditions. One common method involves the reaction of 3-piperidinemethanol with 4-piperidinemethanol in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
{1-[(piperidin-3-yl)methyl]piperidin-4-yl}methanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various piperidine derivatives .
Scientific Research Applications
{1-[(piperidin-3-yl)methyl]piperidin-4-yl}methanol dihydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of {1-[(piperidin-3-yl)methyl]piperidin-4-yl}methanol dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [1-(piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride
- 1-(Piperidin-3-ylmethyl)piperidine dihydrochloride hydrate
Uniqueness
{1-[(piperidin-3-yl)methyl]piperidin-4-yl}methanol dihydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable for certain applications where other similar compounds may not be as effective .
Properties
CAS No. |
2613386-68-6 |
---|---|
Molecular Formula |
C12H26Cl2N2O |
Molecular Weight |
285.3 |
Purity |
95 |
Origin of Product |
United States |
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